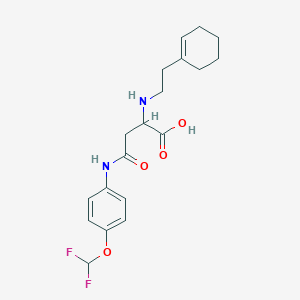

2-((2-(Cyclohex-1-en-1-yl)ethyl)amino)-4-((4-(difluoromethoxy)phenyl)amino)-4-oxobutanoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-[2-(cyclohexen-1-yl)ethylamino]-4-[4-(difluoromethoxy)anilino]-4-oxobutanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24F2N2O4/c20-19(21)27-15-8-6-14(7-9-15)23-17(24)12-16(18(25)26)22-11-10-13-4-2-1-3-5-13/h4,6-9,16,19,22H,1-3,5,10-12H2,(H,23,24)(H,25,26) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUJWFRQCUVCYKW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=CC1)CCNC(CC(=O)NC2=CC=C(C=C2)OC(F)F)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24F2N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-((2-(Cyclohex-1-en-1-yl)ethyl)amino)-4-((4-(difluoromethoxy)phenyl)amino)-4-oxobutanoic acid, also known by its CAS number 1029938-42-8, is a synthetic organic molecule that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has a molecular formula of and a molecular weight of 376.4 g/mol. Its structure includes a cyclohexene ring, an amino group, and a difluoromethoxy phenyl moiety, contributing to its unique biological profile.

| Property | Value |

|---|---|

| Molecular Formula | C20H28N2O5 |

| Molecular Weight | 376.4 g/mol |

| CAS Number | 1029938-42-8 |

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, potentially including receptors involved in metabolic processes and cellular signaling pathways. Preliminary studies suggest that it may exhibit inhibitory effects on certain enzymes or receptors related to metabolic disorders.

Antitumor Activity

Recent studies have indicated that derivatives of this compound possess significant antitumor properties. For instance, a case study involving related compounds demonstrated that modifications in the side chains could enhance their cytotoxic effects against various cancer cell lines. The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation.

Neuroprotective Effects

In vitro studies have shown that the compound may also exhibit neuroprotective effects by modulating neurotransmitter levels and reducing oxidative stress in neuronal cells. This suggests potential applications in treating neurodegenerative diseases.

Antimicrobial Properties

Research has highlighted the antimicrobial activity of this compound against various bacterial strains. A notable study reported an inhibition ratio exceeding 80% against specific pathogens at certain concentrations, indicating its potential as an antibacterial agent.

Case Studies and Research Findings

- Antitumor Efficacy : A study evaluated the antitumor activity of several derivatives, including this compound, against human cancer cell lines. The results indicated IC50 values ranging from 10 to 30 µM, showcasing moderate potency compared to standard chemotherapeutics.

- Neuroprotection : Another research effort focused on the neuroprotective properties of related compounds in oxidative stress models. The findings suggested that these compounds could significantly reduce cell death in neuronal cultures exposed to oxidative agents.

- Antimicrobial Activity : In a comprehensive screening of antimicrobial efficacy, this compound demonstrated significant inhibition against Gram-positive bacteria with minimal inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 2-((2-(Cyclohex-1-en-1-yl)ethyl)amino)-4-((4-(difluoromethoxy)phenyl)amino)-4-oxobutanoic acid?

- Methodological Answer : The synthesis can be approached via a multi-step strategy:

- Step 1 : Prepare the 4-oxobutanoic acid backbone using Friedel-Crafts acylation (as demonstrated for analogous 4-aryl-4-oxobutanoic acids in ).

- Step 2 : Introduce the difluoromethoxy group via nucleophilic substitution under basic conditions, leveraging the reactivity of fluorine in aryl systems (similar to methods in ).

- Step 3 : Attach the cyclohexenyl-ethylamine moiety through amide coupling (e.g., EDC/NHS activation) .

- Key Considerations : Monitor stereochemistry during amine coupling and confirm intermediate purity via HPLC.

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR (¹H/¹³C) : Resolve aromatic protons (difluoromethoxy phenyl) and cyclohexenyl protons (δ ~5.6 ppm for ene protons).

- FT-IR : Confirm carbonyl groups (amide C=O at ~1650–1700 cm⁻¹, ketone C=O at ~1720 cm⁻¹) .

- High-Resolution Mass Spectrometry (HRMS) : Verify molecular formula (C₁₉H₂₄F₂N₂O₄) and fragmentation patterns.

Advanced Research Questions

Q. How can computational modeling predict the binding interactions of this compound with biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina ( ) to simulate ligand-receptor interactions. Optimize parameters for the compound’s flexible cyclohexenyl and difluoromethoxy groups.

- Scoring Function : Prioritize binding modes with hydrogen bonding to the 4-oxobutanoic acid moiety and hydrophobic interactions with the cyclohexenyl group .

- Validation : Cross-reference docking results with experimental IC₅₀ data from enzyme inhibition assays.

Q. How should researchers resolve contradictory data in biological activity assays (e.g., varying IC₅₀ values across studies)?

- Methodological Answer :

- Experimental Replication : Adopt a randomized block design () with split-plot analysis to control variables like pH, temperature, and enzyme batch.

- Data Normalization : Use internal standards (e.g., reference inhibitors) to calibrate activity measurements.

- Statistical Analysis : Apply ANOVA with post-hoc tests to identify outliers and confirm reproducibility .

Q. What strategies optimize the compound’s pharmacokinetic properties while retaining activity?

- Methodological Answer :

- Prodrug Design : Modify the 4-oxobutanoic acid group into ester prodrugs (e.g., ethyl ester) to enhance bioavailability, as seen in Sacubitril derivatives ( ).

- Metabolic Stability : Assess hepatic microsome stability in vitro and use deuterium labeling at metabolically labile sites (e.g., difluoromethoxy group) .

Methodological Framework Integration

Q. How to align research on this compound with a theoretical framework for drug discovery?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.